
N-cyclohexyl-2-methoxy-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-methoxy-N-methylacetamide, also known as CX614, is a compound that belongs to the family of ampakines. Ampakines are a group of compounds that enhance the activity of AMPA receptors in the brain, which are responsible for regulating synaptic plasticity and memory formation. CX614 is a synthetic compound that was first developed in the 1990s by a team of researchers at Cortex Pharmaceuticals. It has since been studied extensively for its potential applications in scientific research.
Mechanism of Action
N-cyclohexyl-2-methoxy-N-methylacetamide works by enhancing the activity of AMPA receptors in the brain. AMPA receptors are responsible for regulating synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to changes in neural activity. By enhancing the activity of these receptors, N-cyclohexyl-2-methoxy-N-methylacetamide can increase the strength of synaptic connections and improve memory formation.
Biochemical and Physiological Effects:
N-cyclohexyl-2-methoxy-N-methylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the density of AMPA receptors in the brain, as well as the amount of glutamate released by neurons. In addition, N-cyclohexyl-2-methoxy-N-methylacetamide has been shown to increase the activity of various signaling pathways in the brain, including the ERK and CREB pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-2-methoxy-N-methylacetamide is its ability to enhance synaptic plasticity and memory formation in animal models. This makes it a valuable tool for studying the mechanisms underlying learning and memory. However, there are also some limitations to its use in lab experiments. For example, N-cyclohexyl-2-methoxy-N-methylacetamide can have variable effects depending on the dose and timing of administration, making it difficult to control for these factors in experiments.
Future Directions
There are a number of potential future directions for research on N-cyclohexyl-2-methoxy-N-methylacetamide. One area of interest is the development of more selective ampakines that target specific subtypes of AMPA receptors. Another area of interest is the investigation of the long-term effects of N-cyclohexyl-2-methoxy-N-methylacetamide on synaptic plasticity and memory formation. Finally, there is also interest in exploring the potential therapeutic applications of N-cyclohexyl-2-methoxy-N-methylacetamide for neurological disorders.
Synthesis Methods
N-cyclohexyl-2-methoxy-N-methylacetamide is synthesized through a multistep process that involves the reaction of various chemicals. The starting material for the synthesis is 2-methoxy-N-methylacetamide, which is reacted with cyclohexanone in the presence of a base to form the intermediate product. This intermediate product is then reacted with various other chemicals to form the final product, N-cyclohexyl-2-methoxy-N-methylacetamide.
Scientific Research Applications
N-cyclohexyl-2-methoxy-N-methylacetamide has been studied extensively for its potential applications in scientific research. It has been shown to enhance synaptic plasticity and memory formation in animal models, making it a valuable tool for studying the mechanisms underlying learning and memory. In addition, N-cyclohexyl-2-methoxy-N-methylacetamide has been investigated for its potential use in treating a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
N-cyclohexyl-2-methoxy-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-11(10(12)8-13-2)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONGEIDUCNFGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-methoxy-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

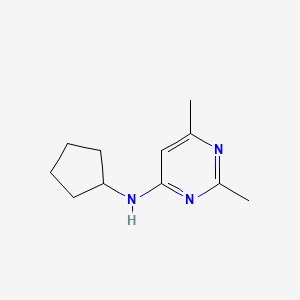
![2-(Furan-2-ylmethyl)-3-[[2-(trifluoromethyl)quinolin-4-yl]amino]propan-1-ol](/img/structure/B7517012.png)
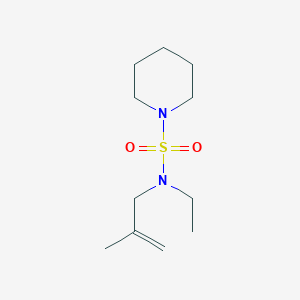
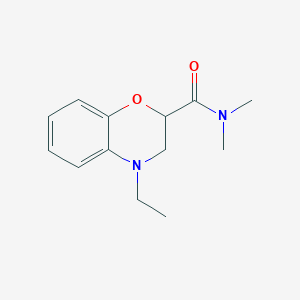
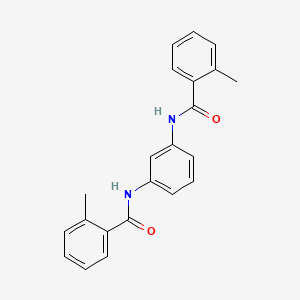


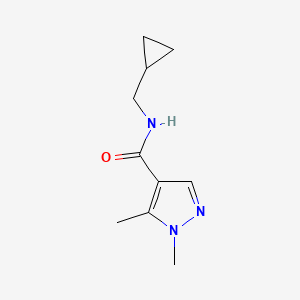

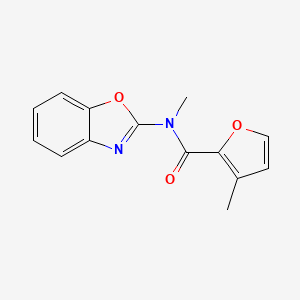
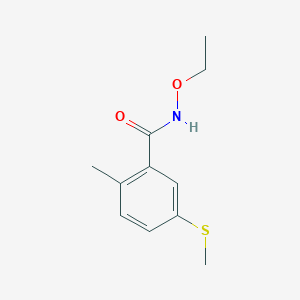
![2-Methyl-1-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7517070.png)
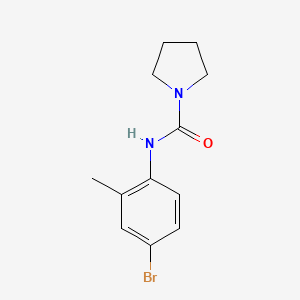
![5-[(3-Chloro-4-fluorophenyl)sulfanylmethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7517091.png)